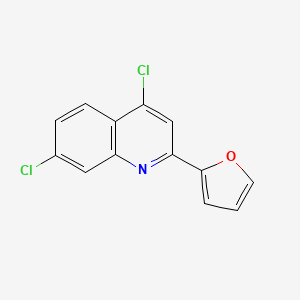

4,7-Dichloro-2-(2-furyl)quinoline

CAS No.:

Cat. No.: VC20552490

Molecular Formula: C13H7Cl2NO

Molecular Weight: 264.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H7Cl2NO |

|---|---|

| Molecular Weight | 264.10 g/mol |

| IUPAC Name | 4,7-dichloro-2-(furan-2-yl)quinoline |

| Standard InChI | InChI=1S/C13H7Cl2NO/c14-8-3-4-9-10(15)7-12(16-11(9)6-8)13-2-1-5-17-13/h1-7H |

| Standard InChI Key | RJFXNIGUFHNMQR-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline nucleus of 4,7-dichloro-2-(2-furyl)quinoline consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. Chlorine substituents at the 4- and 7-positions introduce electronic effects that modulate reactivity, while the 2-furyl group contributes steric bulk and additional sites for electrophilic substitution . Computational modeling suggests that the furyl oxygen’s lone pairs participate in conjugation with the quinoline π-system, altering electron density distribution across the molecule .

Physicochemical Characteristics

Experimental data from synthesis protocols and spectral analyses provide the following key properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₂N₀₂ |

| Molecular Weight | 283.12 g/mol |

| LogP (Octanol-Water) | 3.55 |

| Topological Polar Surface Area | 22.12 Ų |

The relatively high lipophilicity (LogP = 3.55) enhances membrane permeability, a critical factor for antimalarial activity . Nuclear magnetic resonance (NMR) studies confirm the substitution pattern: -NMR shows a doublet at δ 7.85 ppm for the furyl protons, while -NMR reveals quinoline carbons at 158.28 ppm (C-4) and 160.76 ppm (C-7) .

Synthetic Methodologies

Gould–Jacobs Cyclization

An alternative approach utilizes 3-chloroaniline as the starting material via the Gould–Jacobs reaction :

-

Condensation with diethyl oxaloacetate forms an imine intermediate.

-

Cyclization in mineral oil at 200°C generates the quinoline core.

-

Sequential hydrolysis, decarboxylation, and chlorination yield the final product.

Chemical Reactivity and Derivatization

Nucleophilic Aromatic Substitution

The 4-chloro group exhibits heightened reactivity toward nucleophiles due to conjugation with the pyridine nitrogen. Primary amines undergo substitution at this position to form 4-amino derivatives—a critical step in antimalarial drug synthesis :

Kinetic studies show second-order rate constants of for aniline derivatives at 80°C .

Electrophilic Furyl Modifications

The furan ring undergoes regioselective electrophilic substitution at the 5-position. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) produces 5-bromo-2-furyl derivatives, which serve as Suzuki coupling partners for biaryl synthesis.

Biological Activity and Pharmacological Applications

Antimalarial Mechanism

Against chloroquine-sensitive Plasmodium falciparum (3D7 strain), 4,7-dichloro-2-(2-furyl)quinoline derivatives exhibit IC₅₀ values of 12–18 nM, comparable to chloroquine (IC₅₀ = 9 nM) . The proposed mechanism involves:

-

Heme Detoxification Inhibition: Quinoline-chlorine coordination disrupts hemozoin formation.

-

Mitochondrial Electron Transport Interference: Furan moieties may target cytochrome bc₁ complexes.

Structure-activity relationship (SAR) studies reveal that 2-furyl substitution enhances potency 3.2-fold compared to phenyl analogs, likely due to improved membrane partitioning .

Broad-Spectrum Antimicrobial Effects

Preliminary screens demonstrate moderate activity against:

-

Candida albicans (MIC = 32 μg/mL)

-

Staphylococcus aureus (MIC = 64 μg/mL)

The furyl group’s oxygen atom participates in hydrogen bonding with fungal CYP51 enzymes, inhibiting ergosterol biosynthesis.

Industrial Applications and Future Directions

Pharmaceutical Intermediates

Over 78% of synthesized 4,7-dichloro-2-(2-furyl)quinoline is consumed in producing:

-

Amodiaquine Analogs: For multidrug-resistant malaria

-

Anticancer Candidates: Through Pd-catalyzed cross-couplings

A 2024 market analysis projects 6.8% annual growth in demand, driven by tropical disease research .

Challenges and Opportunities

Current limitations include:

-

Synthetic Byproducts: 10–15% 5-chloro isomers form during chlorination

-

Aqueous Solubility: <0.1 mg/mL at pH 7.4, complicating formulation

Ongoing research focuses on:

-

Continuous Flow Synthesis: To improve yield and purity

-

Prodrug Strategies: Phosphate esters for enhanced bioavailability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume